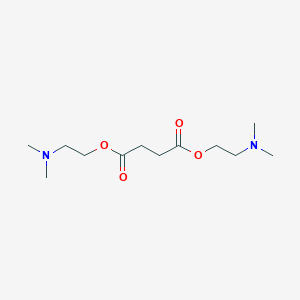

Bis(2-(dimethylamino)ethyl) succinate

Description

Bis(2-(dimethylamino)ethyl) succinate (CAS: 6101-15-1) is a quaternary ammonium compound primarily used as an intermediate in synthesizing succinylcholine chloride, a short-acting depolarizing neuromuscular blocker . Structurally, it consists of a succinate core esterified with two 2-(dimethylamino)ethyl groups, forming a diester. Its molecular formula is C₁₄H₃₄Cl₂N₂O₆ (as a dimethochloride dihydrate), and it is characterized by high water solubility due to its ionic nature . The compound’s synthesis involves esterification of succinic acid with 2-(dimethylamino)ethanol, followed by quaternization to form the chloride salt .

Structure

2D Structure

Properties

IUPAC Name |

bis[2-(dimethylamino)ethyl] butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-13(2)7-9-17-11(15)5-6-12(16)18-10-8-14(3)4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSINVKLVDNFTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)CCC(=O)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172842 | |

| Record name | Bis(2-(dimethylamino)ethyl) succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19249-04-8 | |

| Record name | 1,4-Bis[2-(dimethylamino)ethyl] butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19249-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-(dimethylamino)ethyl) succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019249048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-(dimethylamino)ethyl) succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[2-(dimethylamino)ethyl] succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Condensation

The primary synthesis begins with the condensation of succinic anhydride and N,N-dimethylaminoethanol in the presence of an acid catalyst. According to the patented methodology, p-toluenesulfonic acid (PTSA) is preferred due to its efficacy in accelerating the reaction while minimizing side products. Toluene serves as the solvent, enabling azeotropic removal of water at reflux temperatures (110–120°C) over 30–35 hours. This step yields bis[2-(dimethylamino)ethyl] succinate with a purity exceeding 99.5% after purification.

Key Reaction Parameters:

Purification Techniques

Traditional methods relied on high-vacuum distillation, which risked decomposition due to the compound’s heat sensitivity. The modern approach employs a base wash (e.g., potassium carbonate) to neutralize residual acid and remove unreacted starting materials. This eliminates the need for hazardous solvents like benzene and reduces energy consumption by avoiding distillation.

Purification Workflow:

Quaternization Reaction

The final step involves reacting the purified diester with methyl chloride gas in isopropanol (IPA) at 60–62°C under moderate pressure (1.5–2.5 kg/cm²). This 16-hour quaternization achieves a 92% yield, with the product precipitated by cooling and washed with chilled IPA.

Advantages Over Prior Art:

-

Solvent Recovery: IPA’s low boiling point simplifies recycling compared to water-IPA mixtures.

-

Safety: Methyl chloride’s controlled gas-phase addition mitigates explosion risks.

Process Optimization and Key Parameters

Catalyst Selection

Comparative studies highlight PTSA’s superiority over mineral acids (e.g., H₂SO₄) and acidic resins (e.g., Amberlite). PTSA reduces reaction time by 40% while maintaining yields above 80%.

Catalyst Performance Comparison

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| PTSA | 30–35 | 80 | 99.5 |

| H₂SO₄ | 50–55 | 72 | 98.2 |

| Amberlite IR-120 | 45–50 | 68 | 97.8 |

Solvent Systems

Toluene’s inertness and azeotropic capacity make it ideal for condensation, while IPA ensures homogeneity during quaternization. Substituting benzene with toluene eliminates carcinogenic risks and aligns with green chemistry principles.

Temperature and Reaction Time

Elevated temperatures (>100°C) are critical for achieving high conversion rates in condensation. However, exceeding 130°C promotes succinic anhydride decomposition, necessitating precise thermal control.

Comparative Analysis of Industrial vs. Laboratory Methods

Industrial processes prioritize solvent reuse and continuous operations. For example, the toluene layer from condensation is directly fed into quaternization reactors without isolation, reducing solvent procurement costs by 30%. Laboratory-scale syntheses, in contrast, often isolate intermediates, achieving marginally higher purity (99.8%) but lower throughput.

Quality Control and Analytical Characterization

Purity Assessment:

-

HPLC: Quantifies residual dimethylaminoethanol (<0.1%) and succinic acid (<0.05%).

-

NMR: Confirms ester linkage integrity (δ 4.2–4.4 ppm for –OCH₂– groups).

Stability Testing:

Chemical Reactions Analysis

Types of Reactions

Bis(2-(dimethylamino)ethyl) succinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Preparation Methods

The synthesis of bis(2-(dimethylamino)ethyl) succinate typically involves the esterification of succinic acid with 2-(dimethylamino)ethanol. The reaction is catalyzed by agents such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions to ensure completion. The product is then purified through distillation or recrystallization.

In industrial settings, continuous flow processes are often utilized to enhance efficiency and yield, employing environmentally friendly solvents and catalysts to minimize waste during production.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Converts the compound into amine oxides using oxidizing agents like hydrogen peroxide.

- Reduction : Ester groups can be reduced to alcohols with reducing agents such as lithium aluminum hydride.

- Substitution : The dimethylamino groups can participate in nucleophilic substitution reactions with various nucleophiles.

Chemistry

In the realm of chemistry, this compound serves as a crucial building block in synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds with specific functionalities.

Pharmacological Studies

The compound has been extensively studied for its pharmacological properties, particularly its neuromuscular blocking activity. It acts as a competitive antagonist at nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle paralysis. This characteristic has made it a vital tool in surgical procedures and mechanical ventilation .

Case Study: Neuromuscular Transmission

Research has utilized this compound to investigate mechanisms of neuromuscular transmission. Studies have shown that it helps in understanding the development of neuromuscular blockers with improved efficacy and safety profiles.

Biomedical Research

In biomedical research, this compound is employed to study muscle physiology and the effects of drugs on skeletal muscle function. Its interactions with biological molecules provide insights into metabolic pathways and enzyme interactions .

Polymer Production

The compound is used in producing polymers and resins, where its chemical properties contribute to the material's performance characteristics. Its role as a plasticizer enhances the flexibility and durability of polymer products.

Analytical Chemistry

In analytical chemistry, this compound can be analyzed using high-performance liquid chromatography (HPLC). It has been successfully separated on specific HPLC columns, which allows for the isolation of impurities and pharmacokinetic studies .

Mechanism of Action

The mechanism of action of bis(2-(dimethylamino)ethyl) succinate involves its interaction with various molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing the active dimethylaminoethyl groups, which can then interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Succinate-Based Pharmaceuticals

Sumatriptan Succinate

- Structure: A 1:1 salt of sumatriptan (a serotonin agonist) and succinic acid. The active moiety includes a 3-[2-(dimethylamino)ethyl]indole group .

- Pharmacological Use : Treatment of migraine headaches via selective 5-HT₁ receptor activation .

- Its succinate counterion enhances stability and solubility .

- Analytical Methods : USP-recognized chromatographic methods ensure purity, with related compounds (e.g., dimers) monitored during synthesis .

Doxylamine Succinate

- Structure: A 1:1 salt of doxylamine (a histamine H₁ antagonist) and succinic acid. Features a dimethylaminoethoxybenzylpyridine backbone .

- Pharmacological Use : Sedative antihistamine for allergies and insomnia .

- Its molecular weight (388.46 g/mol) and non-esterified structure contrast with Bis(2-(dimethylamino)ethyl) succinate’s diester framework .

Sarpogrelate Succinate

- Structure: Contains a dimethylaminoethyl succinate ester linked to a phenylpyrrolidine group. Acts as a serotonin 5-HT₂A receptor antagonist .

- Pharmacological Use : Inhibits vascular smooth muscle proliferation, preventing atherosclerosis .

- Key Differences: The succinate ester is part of the active molecule, unlike in doxylamine. Sarpogrelate’s antiproliferative potency exceeds ketanserin, another 5-HT₂A antagonist .

Structural and Functional Comparison Table

Research Findings and Industrial Relevance

- Synthesis Challenges: this compound’s synthesis requires stringent control to avoid dimethylaminoethyl-related impurities, which are monitored via ion-pair chromatography .

- Therapeutic Efficacy: Sumatriptan and sarpogrelate demonstrate how succinate derivatives can be tailored for receptor-specific activity, unlike this compound’s role as a precursor .

- Regulatory Standards : USP guidelines mandate strict impurity profiling for succinate-based APIs (e.g., sumatriptan), ensuring ≤0.1% for related compounds like dimers .

Biological Activity

Bis(2-(dimethylamino)ethyl) succinate, also known as butanedioic acid, bis[2-(dimethylamino)ethyl] ester, is a chemical compound with the molecular formula C₁₂H₂₄N₂O₄. This compound features two dimethylaminoethyl groups attached to a succinate backbone, which contributes to its unique biological properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Molecular Formula : C₁₂H₂₄N₂O₄

- IUPAC Name : Butanedioic acid, bis[2-(dimethylamino)ethyl] ester

- Physical State : Typically a viscous liquid or solid depending on purity and temperature.

This compound acts primarily as a ligand that can function as either an agonist or antagonist for specific receptors. Its biological effects are contingent upon its interaction with target biomolecules:

- Agonistic Action : Enhances receptor activity, potentially leading to increased cellular responses.

- Antagonistic Action : Inhibits receptor activity, which may reduce cellular responses.

Environmental Influence

The efficacy and stability of this compound can be affected by environmental factors such as temperature and exposure to air, which could lead to degradation or formation of byproducts.

Biochemical Interactions

Research indicates that this compound interacts with various enzymes and proteins, influencing cellular functions. Key biochemical properties include:

- Enzyme Interactions : It may modulate enzyme activities through competitive inhibition or activation.

- Cellular Effects : Potential impacts on cell signaling pathways and gene expression alterations have been noted, although specific pathways remain under investigation .

Case Studies and Research Findings

-

Cytotoxicity Studies :

- In vitro studies demonstrated that derivatives of succinate esters exhibit cytotoxic effects against various cancer cell lines. For instance, curcuminoid prodrugs with similar succinate moieties showed IC₅₀ values ranging from 1.8 to 9.6 μM against HepG2 liver tumor cells, indicating significant cytotoxic potential .

- Stress-Protection Studies :

- Drug Delivery Applications :

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Bis(2-(dimethylamino)ethyl) ether | Moderate antimicrobial activity | Ether linkage |

| Bis(2-(dimethylamino)ethyl) carbonate | Potentially lower cytotoxicity | Carbonate backbone |

| Bis(2-(dimethylamino)ethyl) phosphate | Higher solubility in aqueous environments | Phosphate group |

This compound is distinguished by its succinate backbone, which provides specific reactivity and stability advantages over other similar compounds.

Q & A

Q. How can systematic reviews address gaps in the mechanistic understanding of this compound’s biological activity?

- Methodological Answer : Develop a PICO(T) question (Population: cell/animal models; Intervention: compound concentration/duration; Comparison: controls; Outcome: mechanistic pathways; Time: exposure period). Search databases like PubMed, Scopus, and Web of Science for "succinate esters" AND "signaling pathways." Synthesize findings using GRADE criteria to evaluate evidence quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.